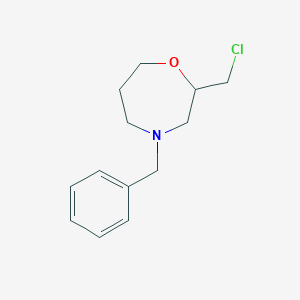
3,6-Dichloro-4,5-diethylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-4,5-diethylpyridazine, commonly known as 3,6-DCP, is an organic compound used in a variety of scientific fields, including drug synthesis, medical research, and industrial applications. 3,6-DCP is a heterocyclic compound, and its chemical structure consists of a pyridazine ring, two chlorine atoms, and two ethyl groups. It has a molecular weight of 213.05 g/mol and a melting point of 118-120°C. 3,6-DCP is a colorless to pale yellow solid, with a pungent odor.
作用机制
The mechanism of action of 3,6-DCP is not fully understood. However, it is believed that 3,6-DCP acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). Inhibition of these enzymes leads to the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3,6-DCP has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-DCP are not fully understood. However, studies have shown that 3,6-DCP has anti-inflammatory, anti-cancer, and anti-depressant properties. In addition, 3,6-DCP has been shown to have antioxidant and neuroprotective effects. Studies have also shown that 3,6-DCP can inhibit the activity of certain enzymes, such as COX and PLA2, which are involved in the production of inflammatory mediators.
实验室实验的优点和局限性
The advantages of using 3,6-DCP in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 3,6-DCP is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory applications. The main limitation of using 3,6-DCP in laboratory experiments is its instability, as it is prone to oxidation and hydrolysis.
未来方向
The potential future applications of 3,6-DCP are numerous. Further research is needed to explore the potential therapeutic applications of 3,6-DCP, such as its use as an anti-inflammatory, anti-cancer, and anti-depressant drug. In addition, further research is needed to explore the potential industrial applications of 3,6-DCP, such as its use as a catalyst in the production of polymers and plastics. Finally, further research is needed to explore the potential biochemical and physiological effects of 3,6-DCP, such as its ability to inhibit the activity of certain enzymes and transcription factors.
合成方法
3,6-DCP is synthesized by a reaction between 3,6-dichloropyridazine and diethyl sulfate. The reaction is typically carried out in aqueous solution, at a temperature of 80-90°C, for a period of about one hour. The reaction yields a product that is a mixture of 3,6-DCP and 3,6-diethylpyridazine. The 3,6-DCP is then isolated by recrystallization from aqueous ethanol.
科学研究应用
3,6-DCP has been used in a variety of scientific research applications, including drug synthesis, medical research, and industrial applications. In drug synthesis, 3,6-DCP is used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-depressants. In medical research, 3,6-DCP is used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. In industrial applications, 3,6-DCP is used as a catalyst in the production of polymers and plastics.
属性
IUPAC Name |
3,6-dichloro-4,5-diethylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDLGPQCQNDHHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN=C1Cl)Cl)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548480 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107228-53-5 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)

![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)







![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)

